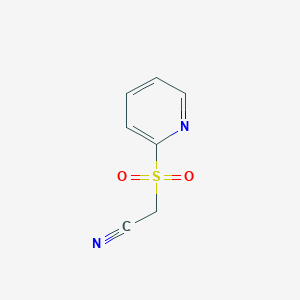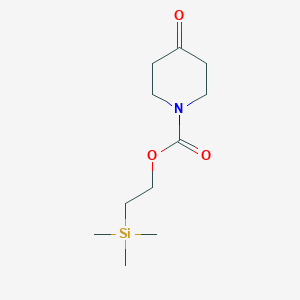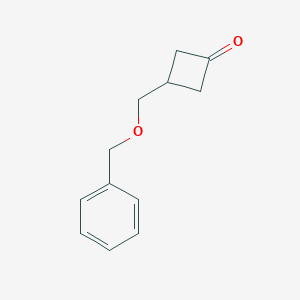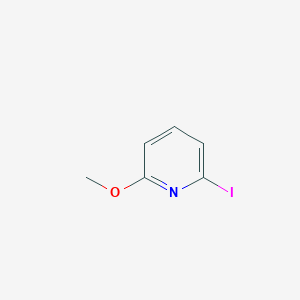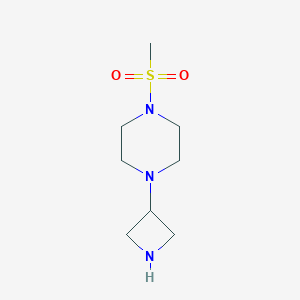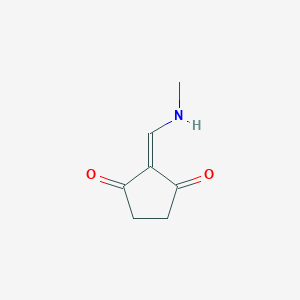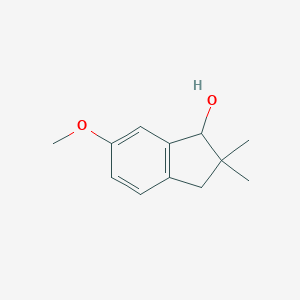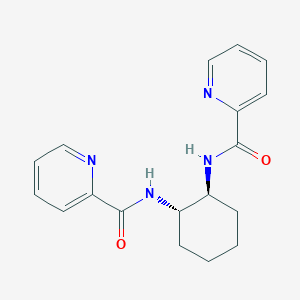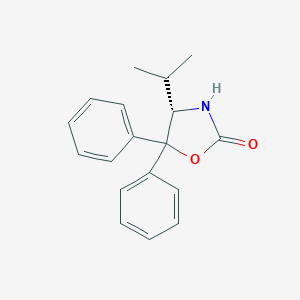
6-Chloro-3-piperidin-4-YL-1H-indole
Overview
Description
6-Chloro-3-piperidin-4-yl-1H-indole is part of a class of organic compounds that feature a core indole structure modified with chloro and piperidinyl groups. These modifications imbue the molecule with unique chemical and physical properties, making it an interesting subject of study in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of compounds related to this compound involves complex organic reactions. For instance, asymmetric organocatalytic synthesis can be used to create bisindole-piperidine-amino acid hybrids, indicating the versatility of approaches for synthesizing indole derivatives (Zhong et al., 2014). Similarly, a series of 3-piperidin-4-yl-1H-indoles have been synthesized for antimalarial activity, showing the application of this scaffold in drug discovery (Santos et al., 2015).
Molecular Structure Analysis
The molecular structure of related compounds is often determined through X-ray crystallography, NMR, and computational analysis. For example, the structure of certain indole derivatives has been confirmed by single-crystal X-ray diffraction, illustrating the importance of structural analysis in understanding compound behavior (Andreev et al., 2022).
Chemical Reactions and Properties
Indole derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the sequential substitution/ring cleavage/addition reaction demonstrates the reactivity of indole derivatives and their potential for creating complex molecular structures (Mamedov et al., 2015).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar molecules. These properties are crucial for understanding the behavior of these compounds under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, define the utility of these compounds in various applications, such as medicinal chemistry. The synthesis and evaluation of indolylpyridine derivatives for antiproliferative activities highlight the potential biological relevance of indole derivatives (El-Sayed et al., 2014).
Scientific Research Applications
Antimalarial Applications : A study explored the scaffold of 3-piperidin-4-yl-1H-indoles for potential antimalarial properties. They synthesized a series of compounds and evaluated their anti-parasitic activity, identifying a new compound with lead-like properties showing activity against drug-resistant and sensitive strains of malaria (Santos et al., 2015).
Chemical Reactions and Stereochemistry : Research investigated an unusual DAST-mediated rearrangement reaction involving the indole nucleus, providing insights into the stereo- and regiochemical outcomes of the reaction (Hallett et al., 2000).
Medicinal Chemistry : The synthesis and characterization of a compound with a pyrimido[4,5-b]indole structure were reported. This compound demonstrated significant activity in an intracellular glycogen synthase kinase-3β assay (Andreev et al., 2022).
Organocatalytic Synthesis : A study developed an asymmetric organocatalytic synthesis for novel bisindole-piperidine-amino acid hybrids. These compounds were synthesized in high yield and enantiomeric excess, demonstrating potential for further biochemical applications (Zhong et al., 2014).
Allosteric Modulation of Cannabinoid Receptors : Research into indole-2-carboxamides, including structures similar to 6-Chloro-3-piperidin-4-YL-1H-indole, revealed key structural requirements for allosteric modulation of cannabinoid type 1 receptors. These findings have implications for drug development in this area (Khurana et al., 2014).
Corrosion Inhibition : A study on 3-amino alkylated indoles as corrosion inhibitors for mild steel in acidic solutions found that these compounds, including variants of this compound, exhibited high inhibition efficiency, suggesting industrial applications in corrosion protection (Verma et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may interact with its targets in a manner that triggers various biological responses .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by indole derivatives , it is plausible that this compound could influence multiple biochemical pathways.
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
6-chloro-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZYHSWCJGNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476996 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
180160-78-5 | |
| Record name | 6-CHLORO-3-PIPERIDIN-4-YL-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



